molecular formula C18H20N2O2S B3011629 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 443122-24-5

2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B3011629
CAS RN: 443122-24-5
M. Wt: 328.43
InChI Key: IXPZHXJUKNELLR-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various chemical compounds with potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential for biological activity.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported in several studies. For instance, an efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to produce alkyl 2-aminobenzo[b]thiophene-3-carboxylates was achieved using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid, yielding excellent results . Another study described a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation under an air atmosphere, also yielding good to excellent results . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives has been extensively studied. For example, a series of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring were synthesized and structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and can exhibit conformational disorder . This information could be relevant to understanding the molecular structure of "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzo[b]thiophene derivatives has been explored in various contexts. For instance, the Friedel-Crafts acylation of 3-carboxymethylbenzo[b]thiophenes has been studied, showing the formation of different isomeric products and providing insights into regioselectivity . This knowledge could be applied to predict the chemical reactions that "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives can vary widely depending on their specific structure. For example, the antimicrobial and docking studies of certain thiophene-2-carboxamides have been reported, indicating the importance of the thiophene ring and its substituents in biological activity . Additionally, the anti-rheumatic potential of a related compound and its metal complexes was evaluated, showing significant effects in an in vivo model . These studies suggest that "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" may also possess interesting biological properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of derivatives related to 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been widely reported. These compounds are synthesized through various chemical reactions, including condensation and hydrolysis, and characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activities

  • Certain derivatives have demonstrated significant antimicrobial and anticancer activities. For instance, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed promising anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives exhibited good antimicrobial activities against various microbes (Patil, Chavan, Toche, Bhole, & Patil, 2017).

Pharmacological Activities

  • A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed high antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential as therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Optical Properties

  • The absorption and fluorescence spectra of carboxamides derived from 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide were studied to estimate ground and excited state dipole moments, indicating potential applications in materials science (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Molecular Docking Studies

  • Molecular docking studies have been utilized to predict the interaction of thiophene derivatives with biological targets, aiding in the understanding of their potential therapeutic mechanisms (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with specific proteins in the body, while other chemicals might have catalytic or structural roles .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound or its derivatives have any biological activity .

properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-12(9-11(10)2)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPZHXJUKNELLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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